6,7-dimethoxy-1-methyl-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid
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Overview
Description
6,7-Dimethoxy-1-methyl-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Mechanism of Action
The mechanism of action of indole derivatives generally involves binding with high affinity to multiple receptors, which can lead to a variety of effects depending on the specific derivative and target . The biochemical pathways affected by indole derivatives can also vary widely, but they often involve key cellular processes and can have significant downstream effects .
The pharmacokinetics of indole derivatives can depend on many factors, including their chemical structure and the route of administration . In general, they need to be well absorbed, distributed, metabolized, and excreted to have good bioavailability .
The action of indole derivatives can result in a variety of molecular and cellular effects, depending on the specific compound and its targets . These effects can range from changes in cell signaling and function to the induction of cell death in the case of anticancer activity .
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of indole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-methyl-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the Fischer indole synthesis can be adapted to create the indeno[1,2-c]pyrazole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts and solvents that are both effective and sustainable.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-methyl-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.
Scientific Research Applications
6,7-Dimethoxy-1-methyl-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indeno[1,2-c]pyrazole derivatives and related heterocyclic compounds. Examples include:
- 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid
- 4-Hydroxy-2-quinolones
Uniqueness
What sets 6,7-dimethoxy-1-methyl-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid apart is its unique combination of functional groups and ring structure, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
6,7-dimethoxy-1-methyl-4H-indeno[1,2-c]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-16-13-8-6-11(20-3)10(19-2)5-7(8)4-9(13)12(15-16)14(17)18/h5-6H,4H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPGJBFUADJAAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CC3=CC(=C(C=C32)OC)OC)C(=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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